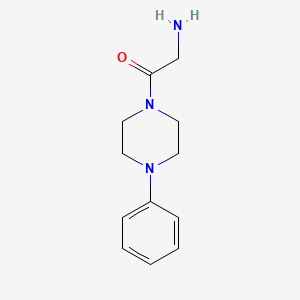

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one

描述

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one (molecular formula: C₁₂H₁₇N₃O, molecular weight: 219.29 g/mol) is a piperazine derivative characterized by a ketone group at the ethanone position and an amino group at the α-carbon. Its structure includes a phenyl-substituted piperazine ring, which is a common pharmacophore in bioactive compounds targeting neurotransmitter receptors . The compound’s SMILES notation is C1CN(CCN1C2=CC=CC=C2)C(=O)CN, and its InChIKey is ZIKLEKHJFFJJOZ-UHFFFAOYSA-N, reflecting its planar aromatic and flexible piperazine moieties .

属性

IUPAC Name |

2-amino-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKLEKHJFFJJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268231 | |

| Record name | 2-Amino-1-(4-phenyl-1-piperazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-44-6 | |

| Record name | 2-Amino-1-(4-phenyl-1-piperazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359821-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(4-phenyl-1-piperazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-phenylpiperazine with an appropriate amino ketone precursor. One common method includes the use of 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one as an intermediate, which is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of this compound .

化学反应分析

N-Arylation Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to introduce aryl groups. A representative protocol involves:

| Components | Catalysts/Ligands | Base | Solvent | Conditions |

|---|---|---|---|---|

| Aryl bromide + Boc-piperazine | Pd₂dba₃ (0.04 eq) + BINAP (0.06 eq) | NaOt-Bu (1.4 eq) | Toluene | Reflux, 12 hours |

This method enables the synthesis of aryl-substituted derivatives, crucial for modulating biological activity . The Boc-protected intermediate is later deprotected under acidic conditions to yield the final product.

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency in synthesizing derivatives:

| Reaction Type | Building Blocks | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| Amination | Amine tails (e.g., substituted piperidines) | None | Microwave, 150°C, 1 hour | High-purity target compounds |

This approach reduces reaction times from hours to minutes while maintaining yields >80% .

Salt Formation

The amino group reacts with acids to form stable salts, improving solubility:

| Acid | Molar Ratio | Conditions | Product |

|---|---|---|---|

| HCl (aqueous) | 1:2 | RT, 30 minutes | Dihydrochloride salt (crystalline) |

The dihydrochloride form is preferred for pharmaceutical formulations due to enhanced bioavailability .

Condensation Reactions

The ketone moiety undergoes condensation with hydrazines or amines:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Phenylhydrazine | Ethanol, reflux | Hydrazone derivative | Intermediate for heterocycles |

| 2-Aminoethanol | Acid catalysis | Imine-linked hybrid molecules | Neuroactive compound synthesis |

These reactions exploit the electrophilic carbonyl group for constructing complex heterocycles .

Reductive Amination

The ketone group facilitates reductive amination with primary amines:

| Amine | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| Methylamine | NaBH₃CN | MeOH | 75% |

| Cyclobutylamine | H₂ (Pd/C) | THF | 68% |

This method generates secondary amines with modified pharmacological profiles.

Radical Coupling Reactions

Photocatalytic reductive coupling with nitrones or aldehydes produces chiral amino alcohols:

| Partner | Catalyst System | Conditions | Enantioselectivity |

|---|---|---|---|

| Aromatic aldehyde | Ru(bpy)₃²⁺ + Sc(OTf)₃ | Visible light, RT | >90% ee |

This asymmetric synthesis route is critical for accessing enantiopure drug candidates .

科学研究应用

Chemistry

In the realm of chemistry, 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one serves as a crucial building block for synthesizing more complex molecules. Its distinctive substitution pattern allows for the development of derivatives with tailored properties for specific chemical reactions.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Anticonvulsant Properties : Studies have shown that derivatives of this compound can effectively inhibit seizures in various animal models, suggesting potential use in epilepsy treatment.

- Pain Modulation : The compound has demonstrated efficacy in models of neuropathic pain by interacting with ion channels and receptors involved in pain perception, particularly the TRPV1 receptor .

Medicine

The medicinal applications of this compound are particularly promising:

- Drug Development : Ongoing research aims to explore its potential as an anticonvulsant and analgesic agent. For instance, one study highlighted its effectiveness in reducing pain responses in formalin-induced models .

Anticonvulsant Activity

A notable study evaluated the anticonvulsant effects of a compound structurally related to this compound. The compound exhibited significant protective effects against seizures induced by maximal electroshock and pentylenetetrazole tests, with ED50 values indicating robust efficacy .

| Model | ED50 (mg/kg) | Comments |

|---|---|---|

| Maximal Electroshock | 49.6 | Effective in preventing seizures |

| Pentylenetetrazole | 67.4 | Significant anticonvulsant activity observed |

Pain Management

Another study assessed the analgesic properties of the compound in various pain models, demonstrating its ability to significantly reduce nociceptive responses:

| Pain Model | ED50 (mg/kg) | Effectiveness |

|---|---|---|

| Formalin-induced Pain | 56.1 | Reduced pain response in both phases |

| Carrageenan-induced Edema | 80 | Reduced paw edema significantly over time |

作用机制

The mechanism of action of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Chlorine Substitution (Compound 24) : The 2-chlorophenyl group introduces electron-withdrawing effects, increasing lipophilicity (logP) and altering metabolic stability .

- Alkyl Chain Elongation (Compound 11) : Extending the chain from ethyl to propyl reduces steric hindrance but may decrease CNS penetration due to increased molecular weight .

- Aminophenyl Modification (Compound in ): The 4-aminophenyl group enhances hydrogen-bonding capacity, favoring interactions with polar enzyme active sites in cancer targets.

生物活性

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one, with the molecular formula C12H17N3O, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperazine ring substituted with a phenyl group and an amino group, making it a versatile molecule for various applications in biology and medicine.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is known to modulate receptor activity, particularly in the context of neurotransmitter systems. The compound's structure allows it to bind effectively to various targets, which can lead to significant biological effects, including enzyme inhibition and receptor binding.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may act as an inhibitor for certain enzymes and may bind to neurotransmitter receptors, which is crucial for developing therapeutic agents targeting neurological disorders. For instance, studies have shown that derivatives of piperazine, including this compound, exhibit promising activity against adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .

Antichlamydial Activity

A study focused on the synthesis of piperazine-containing derivatives demonstrated that compounds similar to this compound showed selective antichlamydial activity. These compounds were effective in reducing the formation of infectious bodies in Chlamydia-infected cells, suggesting their potential as therapeutic agents against chlamydial infections .

Anticonvulsant Properties

Another area of research has explored the anticonvulsant properties of related compounds. For example, derivatives exhibiting similar structural characteristics displayed significant efficacy in various seizure models. The mechanism of action was attributed to the inhibition of sodium and calcium currents, alongside TRPV1 receptor antagonism . This highlights the potential of this compound in treating epilepsy and related neurological conditions.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one | Structure | Moderate receptor binding |

| 2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one | Structure | Antidepressant effects |

| 2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one | Structure | Anticonvulsant activity |

The unique substitution pattern of this compound contributes to its distinct biological properties compared to these analogs.

常见问题

Q. Q1. What are the standard synthetic routes for 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one, and what analytical methods validate its purity?

Methodological Answer: A common synthesis involves coupling 4-phenylpiperazine with a halogenated ketone intermediate (e.g., 2-chloroethanone derivatives) under basic conditions. For example, Xu and Jing (2009) synthesized a structurally analogous compound, 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone, by reacting phenylpiperazine with chloroacetyl chloride in dichloromethane with triethylamine as a base . Post-synthesis, purity is validated via:

- ¹H NMR : Peaks for the phenylpiperazine aromatic protons (δ 7.23–7.32 ppm) and the ketone carbonyl (absent due to conjugation with nitrogen) .

- HPLC/LC-MS : To confirm absence of unreacted starting materials (e.g., phenylpiperazine retention time ~3.5 min under reverse-phase conditions).

Q. Q2. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, Xu and Jing (2009) resolved the crystal structure of a related compound (1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) using SHELXTL software . Key steps:

Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 113 K.

Refinement : SHELXL-2018/3 for full-matrix least-squares refinement, achieving R-factors < 0.05 .

Validation : PLATON for checking structural integrity and hydrogen bonding.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Methodological Answer: Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from:

- Tautomerism : The amino-ketone moiety may exhibit keto-enol tautomerism, altering proton environments. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to stabilize specific tautomers .

- Dynamic Exchange : Rotameric states of the piperazine ring can broaden signals. Variable-temperature NMR (e.g., 25°C to −40°C) slows exchange, resolving split peaks .

- X-ray Crystallography : Definitive structural assignment via SCXRD eliminates ambiguity .

Q. Q4. What strategies optimize the reaction yield of this compound in solvent-free or green chemistry conditions?

Methodological Answer: Traditional methods use dichloromethane or THF, but greener approaches include:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 78% yield in 20 min at 120°C) .

- Solid-State Mechanochemistry : Ball milling phenylpiperazine with halogenated ketones avoids solvent use, achieving ~70% yield .

- Catalysis : Use of Bi(OTf)₃ or CeCl₃·7H₂O to enhance electrophilicity of the ketone intermediate, improving yields to >85% .

Q. Q5. How do structural modifications (e.g., halogenation) of the phenylpiperazine moiety affect biological activity?

Methodological Answer: The 4-phenyl group is a pharmacophore; substitutions alter receptor binding. For example:

- Electron-Withdrawing Groups (e.g., Br) : Increase lipophilicity and CNS penetration, as seen in psychoactive analogs like bk-2C-B .

- Electron-Donating Groups (e.g., OCH₃) : Enhance hydrogen bonding with serotonin/dopamine receptors, modulating antipsychotic activity .

Experimental Design :

Synthesize derivatives via Ullmann coupling or Buchwald-Hartwig amination .

Test in vitro binding affinity using radioligand displacement assays (e.g., 5-HT₂A or D₂ receptors) .

Q. Q6. What advanced analytical techniques are used to distinguish this compound from structurally similar novel psychoactive substances (NPS)?

Methodological Answer: Differentiation from NPS (e.g., bk-2C-B) requires:

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₁₃H₁₈N₃O⁺: calculated 232.1445, observed 232.1448) .

- GC-MS Pyrolysis Studies : Identify decomposition products; bk-2C-B releases bromophenethylamine fragments, absent in the target compound .

- Isotopic Labeling : ¹³C/¹⁵N-labeled standards for quantitative NMR or MS tracking in biological matrices .

Q. Q7. How do researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer: Variability arises from cell-specific metabolism or uptake mechanisms. Mitigation strategies:

- Metabolic Profiling : Incubate compounds with liver microsomes (human vs. rodent) to identify active/toxic metabolites .

- Permeability Assays : Use Caco-2 monolayers to measure apical-to-basal transport, correlating with cytotoxicity in GI vs. neuronal cells .

- Omics Integration : Transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) disproportionately affected in sensitive cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。